molecular formula C46H54N4O7 B13324925 tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate

tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate

Cat. No.: B13324925
M. Wt: 774.9 g/mol
InChI Key: KTSDAKYRFLEZFF-ZAQUEYBZSA-N
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Description

Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the diphenylethylamino group, and the attachment of the tert-butyl carbamate moiety. Each step would require specific reagents and conditions, such as:

    Formation of the tetrahydroisoquinoline core: This could involve a Pictet-Spengler reaction, using an aldehyde and an amine.

    Introduction of the diphenylethylamino group: This might be achieved through reductive amination.

    Attachment of the tert-butyl carbamate moiety: This could involve the use of tert-butyl chloroformate and a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if this compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate
  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C46H54N4O7

Molecular Weight

774.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-6-[[(3S)-2-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C46H54N4O7/c1-46(2,3)57-45(55)49-39(43(53)48-30-38(32-15-7-5-8-16-32)33-17-9-6-10-18-33)21-13-14-28-47-44(54)40-29-35-19-11-12-20-36(35)31-50(40)42(52)27-26-41(51)34-22-24-37(56-4)25-23-34/h5-12,15-20,22-25,38-40H,13-14,21,26-31H2,1-4H3,(H,47,54)(H,48,53)(H,49,55)/t39-,40-/m0/s1

InChI Key

KTSDAKYRFLEZFF-ZAQUEYBZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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